molecular formula C5H12ClNO B2564496 1,3-Dimethylazetidin-3-ol;hydrochloride CAS No. 2243507-37-9

1,3-Dimethylazetidin-3-ol;hydrochloride

Cat. No. B2564496
CAS RN: 2243507-37-9
M. Wt: 137.61
InChI Key: YJNYVHVCRQIKPT-UHFFFAOYSA-N
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Description

1,3-Dimethylazetidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2243507-37-9 . Its IUPAC name is 1,3-dimethylazetidin-3-ol hydrochloride . The molecular weight of this compound is 137.61 .


Molecular Structure Analysis

The InChI code for 1,3-Dimethylazetidin-3-ol hydrochloride is 1S/C5H11NO.ClH/c1-5(7)3-6(2)4-5;/h7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Specific chemical reactions involving 1,3-Dimethylazetidin-3-ol;hydrochloride are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 137.61 . The compound is a salt .

Scientific Research Applications

Enzyme Engineering and Catalysis

  • Enzymes like subtilisin E have been engineered to function efficiently in non-natural environments such as high concentrations of polar organic solvents through random mutagenesis. This engineering has made it possible to catalyze reactions in organic media, highlighting the potential for using enzymes in novel chemical processes (Chen & Arnold, 1993).

Molecular Synthesis

  • The synthesis and structural analysis of quaternary ammonium derivatives showcase the versatility of nitrogen-containing compounds in creating complex molecular structures. These compounds are characterized using various spectroscopic techniques, underscoring the significance of detailed molecular structure in understanding chemical properties (Kowalczyk, 2008).

Study on Molecular Interactions

  • Research into the proton transfer mechanisms in histidine hydrochloride induced by solvents like dimethyl sulfoxide provides insight into the subtle changes in molecular structure and behavior in different environments. Such studies are crucial for understanding the fundamental principles of chemistry and biochemistry (Halle & Simonnin, 1981).

Development of Synthetic Methods

  • The development of efficient and stereoselective processes for synthesizing key intermediates in drug development illustrates the importance of chemistry in creating therapeutically valuable compounds. These methods enable the synthesis of complex molecules with high specificity, contributing to advances in medicinal chemistry (Fleck et al., 2003).

Photogeneration of Hydrogen from Water

  • Studies on the photogeneration of hydrogen from water using a combination of molecular catalysts and photosensitizers open up new pathways for sustainable energy production. Such research is pivotal in the quest for renewable energy sources, demonstrating the role of chemistry in addressing global energy challenges (Du, Knowles, & Eisenberg, 2008).

Safety and Hazards

Specific safety and hazard information for 1,3-Dimethylazetidin-3-ol;hydrochloride is not available in the sources I found. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,3-dimethylazetidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-6(2)4-5;/h7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNYVHVCRQIKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243507-37-9
Record name 1,3-dimethylazetidin-3-ol hydrochloride
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